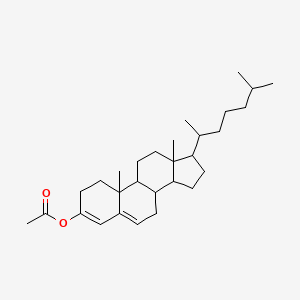

Cholesta-3,5-dien-3-yl acetate

Description

Properties

CAS No. |

2309-32-2 |

|---|---|

Molecular Formula |

C29H46O2 |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,18-20,24-27H,7-9,11-17H2,1-6H3 |

InChI Key |

DGCXQKBLGRZRTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C)C)C |

Origin of Product |

United States |

Research Context and Scientific Significance of Cholesta 3,5 Dien 3 Yl Acetate in Steroid Chemistry

Historical Perspectives on the Study of Cholesta-3,5-dien-3-yl acetate (B1210297)

The study of Cholesta-3,5-dien-3-yl acetate is rooted in the mid-20th century, a period of explosive growth in steroid chemistry. Researchers at the time were grappling with the challenge of selectively modifying the steroid nucleus. A common and highly reactive feature of many biologically important steroids (such as progesterone and testosterone) is the α,β-unsaturated ketone system in the A-ring (a 3-keto-Δ⁴-ene). This functionality is susceptible to a variety of reactions, making it difficult to perform chemical transformations elsewhere in the molecule without affecting it.

The formation of a dienol acetate, such as Cholesta-3,5-dien-3-yl acetate, presented an elegant solution. By treating a 3-keto-Δ⁴-steroid with reagents like acetic anhydride (B1165640) or isopropenyl acetate in the presence of an acid catalyst, the reactive ketone is converted into a stable, conjugated dienol acetate. google.com This process effectively "protects" the A-ring system, rendering it inert to certain reaction conditions. This protection strategy allowed for chemical modifications at other positions of the steroid skeleton. Once the desired transformations were complete, the enol acetate could be easily hydrolyzed back to the parent 3-keto-Δ⁴-ene system, restoring its original structure. This fundamental concept of protection and deprotection became a cornerstone of steroid synthesis.

Academic Interest and Research Trajectories of Cholesta-3,5-dien-3-yl acetate

Academic interest in Cholesta-3,5-dien-3-yl acetate has primarily focused on its utility as a synthetic intermediate. Its formation is a key step in multi-step synthetic sequences aimed at producing novel steroid derivatives for pharmaceutical research. smolecule.comrsc.org The research trajectory can be viewed through two main lenses: its role as a protecting group and its function as a precursor for A-ring modifications.

As a protecting group, it allows chemists to exploit the full range of modern synthetic reactions on the C- and D-rings and the side chain of the steroid, without interference from the A-ring enone system. This has been instrumental in the synthesis of complex marine steroids and other highly oxygenated steroid natural products. nih.gov

Beyond protection, the conjugated 3,5-diene system of the molecule is itself a site of unique reactivity. This diene can participate in a variety of chemical reactions, including:

Oxidations: Selective oxidation of the diene can introduce new hydroxyl or epoxide functionalities into the A and B rings. researchgate.net

Cycloadditions: The diene can undergo Diels-Alder reactions to construct novel fused-ring systems.

Reductions: Catalytic hydrogenation can selectively reduce one or both of the double bonds, leading to different stereochemical arrangements in the A/B ring junction.

A parallel line of research has investigated the biological activities of the parent compound, Cholesta-3,5-diene (B1217053). Studies have shown it to be an inflammatory modulator that can promote neutrophil chemotaxis, suggesting potential applications in wound healing. medchemexpress.com This biological activity provides a strong impetus for the synthesis of derivatives, for which Cholesta-3,5-dien-3-yl acetate serves as a key and accessible precursor.

| Starting Material (Example) | Intermediate | Reaction / Purpose | Subsequent Product (Example) |

|---|---|---|---|

| Cholest-4-en-3-one | Cholesta-3,5-dien-3-yl acetate | Protection of the A-ring α,β-unsaturated ketone. | Modified steroid with intact 3-keto-4-ene system after deprotection. |

| Cholesta-3,5-dien-3-yl acetate | N/A | Oxidation or cycloaddition at the 3,5-diene system. | Steroid with a functionalized A/B-ring system. |

Positioning of Cholesta-3,5-dien-3-yl acetate within Modern Organic and Steroid Chemistry

In the landscape of modern organic synthesis, Cholesta-3,5-dien-3-yl acetate remains a relevant and valuable molecule. While a plethora of sophisticated and highly selective protecting groups have been developed, the formation of the dienol acetate is often a robust, high-yielding, and economical step. Its importance lies in its reliability and its dual function as both a protecting group and a reactive handle for further diversification. mdpi.com

It is a foundational intermediate that empowers chemists to undertake the semi-synthesis of complex molecules starting from readily available steroidal precursors like cholesterol. nih.gov The ability to form this stable, crystalline derivative facilitates the purification and characterization at an intermediate stage of a long synthetic sequence. Therefore, Cholesta-3,5-dien-3-yl acetate is not merely a historical curiosity but a testament to the enduring power of classic organic reactions in the ongoing pursuit of novel, biologically active molecules. It represents a key strategic element in the synthetic chemist's toolkit for mastering the intricate art of steroid modification.

| Property | Value |

|---|---|

| Molecular Formula | C29H46O2 sigmaaldrich.comnih.gov |

| Molecular Weight | 426.68 g/mol |

| Appearance | Powder |

| CAS Number | 1257-85-8 |

Chemical Reactivity and Transformation Studies of Cholesta 3,5 Dien 3 Yl Acetate

Oxidation and Reduction Pathways of Cholesta-3,5-dien-3-yl acetate (B1210297)

The conjugated diene and acetate functionalities of cholesta-3,5-dien-3-yl acetate are susceptible to both oxidation and reduction, leading to a diverse array of products depending on the reagents and reaction conditions employed.

Oxidation: The double bonds within the steroidal framework are primary sites for oxidation. Reagents like peracids, such as monoperphthalic acid and m-chloroperbenzoic acid, can induce epoxidation. researchgate.net For instance, the oxidation of the related cholesta-5,8-dien-3β-yl acetate with these peracids preferentially occurs at the more substituted Δ⁸ double bond, yielding epoxides. researchgate.net While specific studies on cholesta-3,5-dien-3-yl acetate are less common, analogous reactivity is expected. The enol acetate itself can be considered a protected form of a ketone, and oxidative cleavage of the double bonds can occur under more vigorous conditions, potentially leading to the opening of the B-ring.

Electrochemical methods have also been explored for the oxidation of cholesterol and its derivatives. beilstein-journals.org These methods can lead to a variety of products, including enones and dienes, through complex reaction pathways that may involve radical intermediates. beilstein-journals.orgresearchgate.net For example, the electrochemical oxidation of cholesterol can yield cholesta-4,6-dien-3-one. beilstein-journals.org

Reduction: The reduction of cholesta-3,5-dien-3-yl acetate can target either the conjugated diene system or the acetate group. Catalytic hydrogenation using transition metal catalysts like palladium or platinum would be expected to reduce the double bonds, leading to various isomers of cholestane (B1235564) or cholestene, depending on the extent of reduction.

The use of hydride reducing agents, such as sodium borohydride, has been reported to reduce 4-methylcholesta-3,5-dien-3-yl acetate. rsc.org This reaction yielded a mixture of products including 4-methylcholesta-3,5-diene, 4-methylcholest-4-en-3-one, 4α-methylcholest-5-en-3α-ol, and 4β-methylcholest-5-en-3β-ol. rsc.org This demonstrates that reduction can be accompanied by hydrolysis of the acetate and isomerization of the double bonds. Lithium aluminum hydride is a more powerful reducing agent that could potentially reduce the acetate to a hydroxyl group, in addition to saturating the diene system.

Electrophilic and Nucleophilic Reactions of the Cholesta-3,5-dien-3-yl acetate Scaffold

The electron-rich conjugated diene system of cholesta-3,5-dien-3-yl acetate is a prime target for electrophilic attack, while the acetate group can be susceptible to nucleophilic substitution.

Electrophilic Reactions: The conjugated diene readily undergoes electrophilic addition reactions. For example, the addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would be expected to proceed via the formation of a carbocation intermediate, which can then be attacked by the nucleophile. The regioselectivity and stereoselectivity of these additions are influenced by the steric and electronic properties of the steroid nucleus. The enol acetate functionality can also react with electrophiles. For instance, treatment with thallic acetate can lead to the formation of arylthallium ditrifluoroacetates, which are versatile intermediates for further substitutions. dss.go.th

Nucleophilic Reactions: The primary site for nucleophilic attack is the carbonyl carbon of the acetate group, leading to hydrolysis or transesterification, as discussed in the next section. Direct nucleophilic attack on the diene system is less common unless the system is activated by an electron-withdrawing group. However, the formation of organometallic intermediates, for example through metallation, can render the steroid scaffold nucleophilic for subsequent reactions.

Hydrolysis and Transesterification Reactions of the Acetate Moiety

The acetate group at the C-3 position is an ester and is therefore susceptible to hydrolysis and transesterification reactions.

Hydrolysis: Under acidic or basic conditions, the acetate group can be hydrolyzed to yield the corresponding 3-hydroxy steroid, which would likely exist in equilibrium with its keto tautomer, cholest-4-en-3-one. nih.gov Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Transesterification: In the presence of an alcohol and an acid or base catalyst, cholesta-3,5-dien-3-yl acetate can undergo transesterification to form a different ester. This reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the product alcohol.

Investigations of Double Bond Transformations and Isomerization Pathways

The conjugated diene system of cholesta-3,5-dien-3-yl acetate can undergo various isomerization and rearrangement reactions, often catalyzed by acids, bases, or metal catalysts.

The position of the double bonds can shift to form other isomeric dienes. For instance, under certain conditions, the Δ³,⁵-diene system could potentially isomerize to a Δ²,⁴-diene or other conjugated systems. core.ac.uk The relative stability of these isomers is influenced by factors such as substitution patterns and steric interactions within the steroid framework. core.ac.uk The isomerization of unconjugated dienes to conjugated dienes is a well-established process, often requiring strong bases and high temperatures. thieme-connect.de

The dehydration of cholesterol in high-temperature water has been shown to produce cholesta-3,5-diene (B1217053) as a primary product, which then isomerizes to cholesta-2,4-diene and cholesta-4,6-diene. researchgate.net This highlights the potential for double-bond migration in this system under thermal conditions.

Reaction Kinetics and Thermodynamic Analyses of Cholesta-3,5-dien-3-yl acetate Transformations

A comprehensive understanding of the chemical transformations of cholesta-3,5-dien-3-yl acetate requires the study of their kinetics and thermodynamics.

Reaction Kinetics: Kinetic studies provide insights into the rates of the various reactions and the factors that influence them, such as temperature, concentration, and the presence of catalysts. For example, the dehydration of cholesterol to form cholesta-3,5-diene has been found to be a first-order reaction with a determined activation energy. researchgate.net Kinetic data is crucial for optimizing reaction conditions to favor the formation of a desired product.

Thermodynamic Analyses: Thermodynamic studies determine the relative stabilities of reactants and products and the position of chemical equilibria. For instance, the equilibrium between different diene isomers is governed by their relative Gibbs free energies. core.ac.uk Enthalpy changes for enzyme-catalyzed reactions, which can be analogous to some of the transformations discussed, have been compiled and evaluated, providing a basis for understanding the thermodynamics of these processes. researchgate.net Such analyses are essential for predicting the feasibility of a reaction and the expected product distribution at equilibrium.

Data Tables

Table 1: Products from the Reduction of 4-methylcholesta-3,5-dien-3-yl acetate with Sodium Borohydride rsc.org

| Product |

| 4-methylcholesta-3,5-diene |

| 4-methylcholest-4-en-3-one |

| 4α-methylcholest-5-en-3α-ol |

| 4β-methylcholest-5-en-3β-ol |

Table 2: Isomeric Dienes from the Dehydration and Isomerization of Cholesterol researchgate.net

| Isomer | Formation Pathway |

| Cholesta-3,5-diene | Primary product from dehydration |

| Cholesta-2,4-diene | Isomerization from cholesta-3,5-diene |

| Cholesta-4,6-diene | Isomerization from cholesta-3,5-diene |

Advanced Spectroscopic and Analytical Characterization Methodologies for Cholesta 3,5 Dien 3 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of Cholesta-3,5-dien-3-yl acetate (B1210297) in solution. A combination of one- and two-dimensional NMR experiments allows for the assignment of all proton and carbon signals within the molecule.

One-dimensional NMR experiments provide fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in Cholesta-3,5-dien-3-yl acetate.

¹H NMR: The proton NMR spectrum is characterized by distinct signals that correspond to the different types of protons in the molecule. Key diagnostic signals include those for the vinyl protons of the conjugated diene system, typically found in the range of δ 5.3–5.7 ppm, and the methyl protons of the acetate group, which appear around δ 2.0–2.1 ppm. Other characteristic signals include singlets for the methyl groups at C-18 and C-19. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms and information about their electronic environment. For Cholesta-3,5-dien-3-yl acetate, the spectrum shows 29 distinct carbon signals. researchgate.net A key resonance is the signal for the carbonyl carbon of the acetate group, which appears in the downfield region of δ 170–171 ppm. The olefinic carbons of the conjugated diene system are observed between δ 120–140 ppm. The presence of Δ⁵,⁷-diene systems can be confirmed by signals in the sp² carbon region of the ¹³C-NMR spectrum (δ 116.25–141.40). tandfonline.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cholesta-3,5-dien-3-yl acetate and Related Steroidal Structures

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Vinyl Protons (C3, C4, C6) | 5.3 - 6.02 | 120 - 140 |

| Acetate Methyl Protons | 2.0 - 2.1 | ~21 |

| Acetate Carbonyl Carbon | - | 170 - 171 |

| C-18 Methyl Protons | ~0.61 | - |

| C-19 Methyl Protons | ~0.94 | - |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the connectivity of the steroid's ring system and side chain. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their known proton assignments. tandfonline.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different fragments of the molecule, such as the acetate group to the steroid C-3 position, and for assigning quaternary carbons that have no attached protons. mdpi.combeilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides critical information about the stereochemistry and three-dimensional conformation of the molecule. researchgate.net

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of Cholesta-3,5-dien-3-yl acetate can be achieved, confirming its intricate cyclic structure and the position of the acetate functional group. researchgate.net

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of Cholesta-3,5-dien-3-yl acetate in its solid form or within a membrane environment. researchgate.net Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) can yield high-resolution ¹³C spectra comparable to those obtained in solution, offering information about the compound's conformation. researchgate.net While specific ssNMR data for Cholesta-3,5-dien-3-yl acetate is not widely published, studies on related sterols like cholesterol demonstrate the power of this technique. nih.gov For instance, ssNMR can be used to determine the orientation and dynamics of the sterol within a lipid bilayer, which is crucial for understanding its biological function. researchgate.netnih.gov

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of Cholesta-3,5-dien-3-yl acetate and for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of Cholesta-3,5-dien-3-yl acetate (C₂₉H₄₆O₂), confirming its atomic composition. nih.govupf.edu The exact mass of Cholesta-3,5-dien-3-yl acetate is 426.3498 g/mol . nih.gov HRMS is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of Cholesta-3,5-dien-3-yl acetate) and its subsequent fragmentation to produce a spectrum of product ions. researchgate.net The fragmentation pattern is highly characteristic of the molecule's structure.

For sterol acetates, common fragmentation pathways include:

Loss of the Acetate Group: A characteristic fragmentation involves the cleavage of the acetate group, often observed as a loss of acetic acid (60 Da) from the molecular ion.

Ring Cleavage: Fragmentation of the steroid ring system can lead to a series of characteristic ions that provide information about the location of double bonds.

Side-Chain Cleavage: Cleavage of the C-17 side chain is another common fragmentation pathway for sterols. pnas.org

The analysis of these fragmentation pathways provides a detailed fingerprint of Cholesta-3,5-dien-3-yl acetate, allowing for its confident identification even in complex mixtures. researchgate.net Derivatization techniques can also be employed to enhance ionization efficiency and direct fragmentation in predictable ways, further aiding in structural elucidation. nih.gov

Table 2: Common Mass Spectrometry Fragments for Cholesta-3,5-dien-3-yl acetate and Related Sterols

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 426 | [M]⁺ | Molecular Ion |

| 368 | [M - CH₃COOH]⁺ | Loss of acetic acid from the acetate group |

| 384 | Top peak in GC-MS | |

| 43 | Second highest peak in GC-MS | |

| 385 | Third highest peak in GC-MS |

Note: Fragmentation patterns can vary depending on the ionization technique and collision energy. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the structural elucidation of Cholesta-3,5-dien-3-yl acetate, providing insights into its functional groups and conjugated systems.

Infrared (IR) Spectroscopy: The IR spectrum of Cholesta-3,5-dien-3-yl acetate reveals characteristic absorption bands that correspond to its specific molecular vibrations. The presence of the acetate group is typically confirmed by a strong carbonyl (C=O) stretching band. The carbon-oxygen single bond (C-O) of the ester also produces a distinct signal. Furthermore, the C=C stretching vibrations from the conjugated diene system in the steroid's B-ring are observable, though their intensity can vary. For instance, the IR spectrum of the related compound 4-methylcholesta-3,5-dien-3-yl acetate shows specific peaks that confirm its structure. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for identifying the conjugated diene system in Cholesta-3,5-dien-3-yl acetate. This system gives rise to a characteristic maximum absorption (λmax) in the UV region. The position of this peak is indicative of the heteroannular 3,5-diene structure. cdnsciencepub.com For example, the UV spectrum of Cholesta-3,5-diene (B1217053) shows a maximum absorbance at 235 mμ. cdnsciencepub.com The enol acetate of cholestenone, which also possesses a 3,5-diene structure, exhibits a similar λmax, supporting the structural assignment. cdnsciencepub.com The analysis of UV spectra of various cholesterol derivatives helps in the positive identification of compounds with conjugated chromophores. cdnsciencepub.comgoogle.com

Chromatographic Separation Techniques for Purity Assessment and Identification

Chromatographic methods are indispensable for separating Cholesta-3,5-dien-3-yl acetate from complex mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of sterol acetates like Cholesta-3,5-dien-3-yl acetate. sigmaaldrich.comsigmaaldrich.com It is frequently used for the quality analysis of various products, including olive oils and edible fats, where Cholesta-3,5-diene, a related compound, is used as a standard. lookchem.comchemicalbook.com

Several HPLC methods have been developed for the separation and quantification of cholesterol and its derivatives. nih.govoup.com These methods often employ reversed-phase columns and UV detection, typically around 210 nm, for the determination of free and esterified cholesterol. nih.gov For compounds lacking a strong chromophore, evaporative light-scattering detection (ELSD) is a valuable alternative. oup.comaocs.org The choice of mobile phase, often a mixture of solvents like methanol, chloroform, and water with additives such as ammonium (B1175870) acetate, is critical for achieving optimal separation. oup.comcreative-proteomics.com For instance, a gradient elution with a water/methanol and methanol/chloroform system has been successfully used for the separation of cholesterol derivatives. creative-proteomics.com Silver ion HPLC (Ag+-HPLC) is a specialized technique that can be employed for the separation of unsaturated sterol acetates based on the number and geometry of double bonds. researchgate.net

Table 1: HPLC Method Parameters for Sterol Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | ASTEC-diol analytical column | oup.com |

| Mobile Phase | A: Water/Methanol (60/40, v/v) with 10 mM ammonium acetateB: Methanol/Chloroform (3/1, v/v) with 10 mM ammonium acetate | creative-proteomics.com |

| Flow Rate | 260 µL/min | creative-proteomics.com |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) | nih.govoup.comaocs.org |

| Column Temp. | 45 °C | creative-proteomics.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of sterols and their derivatives, including Cholesta-3,5-dien-3-yl acetate, in complex biological and environmental samples. nih.govaocs.orgrasayanjournal.co.inmdpi.complantarchives.org

For GC analysis, sterols are often derivatized to improve their volatility and peak shape. aocs.org While trimethylsilyl (B98337) (TMS) ethers are commonly used, acetate derivatives are also frequently analyzed. nih.govaocs.orgdss.go.th The choice of GC column is crucial, with capillary columns coated with nonpolar stationary phases like 5% phenyl-95% methyl polysiloxane being common. nih.gov

The mass spectrum of Cholesta-3,5-dien-3-yl acetate provides a unique fragmentation pattern that serves as a fingerprint for its identification. The molecular ion peak can be observed, and characteristic fragment ions resulting from the loss of the acetate group and cleavages within the steroid ring system are used for structural confirmation. nih.govicm.edu.pl For example, the NIST Mass Spectrometry Data Center library contains GC-MS data for Cholesta-3,5-dien-3-yl acetate, showing a top peak at m/z 384. nih.gov It is important to note that thermal decomposition of cholesterol derivatives can sometimes lead to the formation of artifacts like cholesta-3,5-dien-7-one (B1232292) during GC-MS analysis, which requires careful interpretation of the results.

GC-MS has been instrumental in identifying Cholesta-3,5-dien-3-yl acetate and related compounds in various matrices, including plant extracts and bio-oils. rasayanjournal.co.inacs.org The interpretation of GC-MS data is often aided by comparison with spectral libraries and authentic standards. nih.govmdpi.com

Table 2: GC-MS Data for Cholesta-3,5-dien-3-yl acetate

| Parameter | Value | Reference |

|---|---|---|

| NIST Number | 252834 | nih.gov |

| Top Peak (m/z) | 384 | nih.gov |

| Second Highest Peak (m/z) | 43 | nih.gov |

| Third Highest Peak (m/z) | 385 | nih.gov |

X-ray Crystallography for Crystalline State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. While a specific crystal structure for Cholesta-3,5-dien-3-yl acetate was not found in the provided search results, the technique has been extensively applied to related cholesterol derivatives. researchgate.netresearchgate.net

For example, the crystal structure of cholest-3,5-diene-7-one, a closely related compound, has been determined, revealing the precise bond lengths, bond angles, and conformation of the steroid nucleus. researchgate.net Similarly, X-ray analysis of other cholestane (B1235564) derivatives, such as 3β-acetoxy-5α-cholestan-6-one, has provided detailed information on the chair and half-chair conformations of the constituent rings. researchgate.net These studies are crucial for understanding the stereochemistry and conformational preferences of the steroid skeleton, which in turn influence the compound's properties and biological activity. Although the generation of a 3D conformer for Cholesta-3,5-dien-3-yl acetate is disallowed due to too many undefined stereocenters in some databases, X-ray crystallography of a suitable crystal would provide this definitive structural information. nih.gov

Hyphenated Techniques in Cholesta-3,5-dien-3-yl acetate Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing Cholesta-3,5-dien-3-yl acetate. The most prominent of these is GC-MS, as discussed previously. Another important hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govcreative-proteomics.com This technique is particularly useful for the analysis of less volatile or thermally labile compounds that are not well-suited for GC. For sterol analysis, LC-MS can be performed using various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). creative-proteomics.commdpi.com For instance, a protocol for the analysis of cholesterol and its derivatives in eye tissue using LC-MS/MS has been described. creative-proteomics.com This method involves chemical derivatization to enhance ionization efficiency, followed by separation and detection. nih.govcreative-proteomics.com The use of tandem mass spectrometry (MS/MS) provides even greater specificity by monitoring specific fragmentation transitions. mdpi.com

Other hyphenated techniques that have been applied to the analysis of sterols include GC-FTIR (Gas Chromatography-Fourier Transform Infrared Spectroscopy) and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy), although these are less common than GC-MS and LC-MS.

Derivatization Strategies and Structural Modification Research of the Cholesta 3,5 Dien 3 Yl Acetate Scaffold

Synthesis of Novel Acetate (B1210297) Derivatives and Analogues

The synthesis of derivatives from the cholesta-3,5-dien-3-yl acetate scaffold often begins with its formation from readily available cholesterol. A common laboratory and industrial method involves the acetylation of the 3-hydroxyl group of cholesterol using reagents like acetic anhydride (B1165640) or acetyl chloride, often under mild acidic conditions. From this key intermediate, a variety of analogues can be synthesized.

One major strategy involves reactions targeting the conjugated diene system. For instance, oxidation of the double bonds can be achieved using various oxidizing agents. Epoxidation of a related diene, cholesta-5,8-dien-3β-yl acetate, with peracids like monoperphthalic acid or m-chloroperbenzoic acid, has been shown to preferentially occur at the more substituted double bond, yielding epoxide derivatives. researchgate.net These epoxides can then be subjected to further chemical transformations. researchgate.net

Reduction of the double bonds is another route to new analogues. Depending on the reducing agent and reaction conditions, different stereoisomers can be obtained. For example, the reduction of cholesta-3,5-dien-3-yl trifluoromethanesulfonate, a related derivative, can produce cholesta-3,5-diene (B1217053). orgsyn.org

Substitution of the 3-acetate group allows for the introduction of different functionalities. This can be achieved through hydrolysis to the corresponding alcohol, followed by esterification with different acyl groups or conversion to other functional groups. For example, the synthesis of fluorinated derivatives of sterols like β-sitosterol has been accomplished via Steglich esterification, a method that could be applied to the cholesta-3,5-dien-3-ol scaffold to create novel ester analogues. researchgate.net

Furthermore, more complex syntheses can lead to significant alterations of the steroid nucleus. For example, cholesta-1,4,6-trien-3-one (B1218645) can be reacted with isopropenyl acetate to form cholesta-1,3,5,7-tetraen-3-yl-acetate, which can then be reduced to yield cholesta-1,5,7-trien-3-ol. google.com This demonstrates how the diene system can be extended and modified to create triene and tetraene analogues.

Table 1: Examples of Synthetic Transformations from Cholestane (B1235564) Scaffolds

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Cholesterol | Acetic anhydride/acetyl chloride | Cholesta-3,5-dien-3-yl acetate | Acetylation/Elimination |

| Cholesta-5,8-dien-3β-yl acetate | m-Chloroperbenzoic acid | 8α,9α-epoxycholest-5-en-3β-yl acetate | Epoxidation researchgate.net |

| Cholesta-1,4,6-trien-3-one | Isopropenyl acetate, acid catalyst | Cholesta-1,3,5,7-tetraen-3-yl-acetate | Enol ether formation/Rearrangement google.com |

| Cholesta-3,5-dien-3-yl trifluoromethanesulfonate | Tributylamine, palladium acetate, triphenylphosphine, formic acid | Cholesta-3,5-diene | Reduction orgsyn.org |

| β-Sitosterol | 4-Fluorobenzoic acid, DCC, DMAP | 3-β-(4-fluoro benzoyloxy)stigmast-5-en | Steglich Esterification researchgate.net |

Introduction of Substituents on the Cholestane Nucleus for Chemical Property Modulation

The introduction of various substituents onto the cholestane nucleus of cholesta-3,5-dien-3-yl acetate and its analogues is a key strategy for modulating their chemical properties. These modifications can alter the molecule's polarity, reactivity, and electronic characteristics.

Functionalization often targets the A and B rings of the steroid, where the conjugated diene is located.

Oxidation: The introduction of oxygen-containing functional groups is a common modification. Oxidation can lead to the formation of ketones, hydroxyl groups, or epoxides. researchgate.net For instance, the oxidation of cholesta-5,8-dien-3β-yl acetate with peracids yields not only the expected epoxide but also a hydroxylated epoxide derivative, demonstrating the introduction of both epoxide and hydroxyl groups. researchgate.net

Halogenation: The incorporation of halogen atoms, particularly fluorine, is a widely used strategy in medicinal chemistry to modulate properties like lipophilicity and metabolic stability. rsc.org While direct fluorination of cholesta-3,5-dien-3-yl acetate is not extensively detailed, general methods for late-stage fluorination of natural products are well-established. rsc.org These include C-H bond functionalization using electrophilic fluorinating agents. rsc.org The synthesis of fluorinated steroidal esters from β-sitosterol and fluorobenzoic acids provides a template for how fluorine can be incorporated into the ester moiety of related compounds. researchgate.net

Nitrogen-containing groups: Introduction of nitrogen-containing functional groups can also be achieved. For example, diethyl azodicarboxylate has been shown to react with 3β-acetoxycholesta-5,7-diene to form a dicarbethoxyhydrazo adduct. researchgate.net

These substitutions can significantly impact the chemical behavior of the molecule. For example, introducing an electron-withdrawing group like a ketone can alter the reactivity of the nearby double bonds. Conversely, an electron-donating group could influence the molecule's interaction with other chemical species.

Stereochemical Control in Derivatization Reactions of Cholesta-3,5-dien-3-yl acetate

Stereochemistry is a critical aspect of the derivatization of the cholesta-3,5-dien-3-yl acetate scaffold, as the spatial arrangement of atoms profoundly influences the properties of the resulting molecules. The rigid, polycyclic structure of the cholestane nucleus provides a distinct three-dimensional framework that can direct the approach of reagents.

Epoxidation Reactions: In the epoxidation of cholesta-5,8-dien-3β-yl acetate, the reaction shows stereoselectivity. The peracid preferentially attacks the Δ8-double bond to yield the 8α,9α-epoxide. researchgate.net This stereospecificity is likely governed by steric hindrance from the angular methyl groups of the steroid backbone, which directs the reagent to the α-face of the molecule.

Reduction Reactions: The reduction of double bonds or other functional groups can also proceed with high stereocontrol. For example, the reduction of bromo-ketones in the steroid series with lithium aluminum hydride can lead to the formation of vicinal epoxides through a process involving a complex anion of a diaxial bromohydrin. researchgate.net The stereochemical outcome is dependent on the initial conformation of the rings and the substituents.

Nomenclature and Defined Stereocenters: The systematic nomenclature of related steroidal compounds, such as cholesta-5,7,9(11)-trien-3β-ol, explicitly defines the stereochemical configuration at each chiral center (e.g., 3S, 10S, 13R, etc.). Maintaining or selectively altering these configurations during derivatization is crucial. For cholesta-3,5-dien-3-yl acetate itself, the stereochemistry at multiple centers inherited from cholesterol is a key feature, although conformer generation can be complex due to undefined stereocenters in some database representations. nih.gov

The ability to control the stereochemical outcome of reactions on the cholestane scaffold is essential for synthesizing specific isomers and for studying how the three-dimensional structure affects the molecule's properties.

Structure-Property Relationship Studies of Cholesta-3,5-dien-3-yl acetate Derivatives (focused on chemical and physicochemical properties)

The relationship between the chemical structure of cholesta-3,5-dien-3-yl acetate derivatives and their chemical and physicochemical properties is a central theme in their study. Modifications to the scaffold directly influence properties such as solubility, polarity, and reactivity.

Influence of the Acetate Group: The 3-acetate group makes the molecule more lipophilic compared to its 3-hydroxy counterpart. This ester functionality is less polar than a free hydroxyl group, which affects its solubility in various solvents. The acetate group can be hydrolyzed to the alcohol, which would increase polarity and the potential for hydrogen bonding.

Impact of the Conjugated Diene System: The conjugated Δ3,5-diene system is a key chromophore, meaning it absorbs ultraviolet (UV) light. Extending this conjugation, as seen in cholesta-1,3,5,7-tetraen-3-yl-acetate, would shift the UV absorption to longer wavelengths. google.com This conjugated system is also the most reactive site for electrophilic additions and cycloadditions. Its presence defines much of the chemical reactivity of the molecule.

Table 2: Physicochemical Properties of Cholesta-3,5-dien-3-yl acetate and a Related Compound

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptor Count |

|---|---|---|---|---|

| Cholesta-3,5-dien-3-yl acetate | C29H46O2 | 426.7 | 9.1 | 2 |

| Cholesta-3,5-diene | C27H44 | 368.64 | N/A | 0 |

Data sourced from PubChem and other chemical databases. nih.govlookchem.comlookchem.com

By systematically modifying the structure of cholesta-3,5-dien-3-yl acetate and analyzing the resulting changes in chemical and physicochemical properties, researchers can develop a deeper understanding of the structure-property relationships governing this class of steroids.

Theoretical and Computational Chemistry Approaches to Cholesta 3,5 Dien 3 Yl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and intrinsic reactivity of molecules like cholesta-3,5-dien-3-yl acetate (B1210297). While specific DFT studies on this exact compound are not extensively documented in publicly available literature, the methodology has been widely applied to similar steroidal structures, such as steroid oximes and fluorinated steroid prodrugs. researchgate.netniscpr.res.in These studies establish a clear framework for how such calculations would be approached and the types of insights that can be gained.

A typical DFT study on cholesta-3,5-dien-3-yl acetate would involve optimizing its molecular geometry to find the most stable three-dimensional structure. From this optimized structure, a wealth of electronic information can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For cholesta-3,5-dien-3-yl acetate, one would expect the conjugated diene system in the A and B rings and the carbonyl oxygen of the acetate group to be areas of high electron density, indicating sites susceptible to electrophilic attack.

Global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can also be calculated from the HOMO and LUMO energies. niscpr.res.inresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict its behavior in various chemical reactions like oxidation or substitution. For instance, the calculated reactivity indices could help rationalize the compound's susceptibility to oxidation at its double bonds.

Table 1: Representative Data from Quantum Chemical Calculations on a Related Steroid Derivative This table presents example data from a DFT study on a similar steroidal compound to illustrate the type of information obtained.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Note: The data in this table are illustrative and based on calculations for related steroid molecules, not cholesta-3,5-dien-3-yl acetate itself.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly valuable for analyzing the conformational flexibility and stability of cholesta-3,5-dien-3-yl acetate, especially within a biologically relevant context such as a lipid membrane. Comprehensive MD studies have been conducted on a wide range of steroids to understand their interactions with cell membranes, providing a robust methodology for application to cholesta-3,5-dien-3-yl acetate. nih.govacs.org

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water or a model lipid bilayer. The forces between the atoms are calculated using a force field (e.g., CHARMM, GROMOS), and Newton's equations of motion are solved to track the trajectory of each atom over a set period, often nanoseconds to microseconds. uni-saarland.denih.gov

For cholesta-3,5-dien-3-yl acetate, MD simulations can reveal its preferred conformations, the flexibility of its tetracyclic ring system, and the rotational freedom of its side chain and acetate group. When simulated within a lipid bilayer, key parameters such as the molecule's insertion depth, tilt angle relative to the membrane normal, and translational diffusion can be determined. nih.govuni-saarland.de These parameters are critical for understanding how the compound would orient itself within a cell membrane and its potential to flip-flop between leaflets, which is relevant to its transport and biological activity. acs.org

The stability of the compound can be assessed by analyzing metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the course of the simulation. nih.gov A stable RMSD for the steroid's backbone would indicate that it maintains a consistent core structure, while RMSF can highlight more flexible regions of the molecule. nih.gov Such simulations have revealed that while the steroid nucleus is generally rigid, the side chain exhibits significant conformational mobility.

Table 2: Key Parameters from MD Simulations of Steroids in a Lipid Bilayer

| Parameter | Description | Typical Insights |

|---|---|---|

| Insertion Depth (Δz) | The vertical distance of the steroid from the center of the lipid bilayer. | Reveals how deeply the molecule penetrates the membrane. |

| Tilt Angle (α) | The angle between the long axis of the steroid and the membrane normal. | Describes the orientation of the steroid within the membrane (parallel or perpendicular). |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the molecule's conformation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms around their average position. | Identifies flexible and rigid regions of the molecule. |

Note: This table describes the types of data obtained from MD simulations of steroids in general. nih.govacs.orguni-saarland.de

Cheminformatics and QSAR Model Development for Chemical Property Prediction

Cheminformatics applies computational tools to solve chemical problems, often involving the analysis of large datasets of chemical structures and their properties. One of the key applications of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. While no specific QSAR models for cholesta-3,5-dien-3-yl acetate were identified, the principles of this approach are broadly applicable.

A QSAR model is a mathematical equation that relates the chemical structure of a compound to a specific property, such as biological activity or a physical characteristic. To develop a QSAR model, a dataset of structurally diverse compounds with known property values is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, including topological, geometric, and electronic features.

For cholesta-3,5-dien-3-yl acetate, cheminformatics tools can readily compute a wide range of descriptors. nih.govlookchem.com Publicly available databases like PubChem provide pre-computed properties that are derived using cheminformatics methods. nih.gov

Table 3: Predicted Physicochemical Properties of Cholesta-3,5-dien-3-yl acetate from Cheminformatics

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 426.7 g/mol | Computed by PubChem |

| XLogP3 | 9.1 | Computed by XLogP3 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs |

| Rotatable Bond Count | 7 | Computed by Cactvs |

Source: PubChem CID 281908 nih.gov

These computed properties can be used to predict the compound's behavior. For example, the high XLogP3 value suggests high lipophilicity, indicating that the molecule will readily partition into lipid environments. nih.gov The low polar surface area and lack of hydrogen bond donors are consistent with a molecule that can easily cross cell membranes.

If cholesta-3,5-dien-3-yl acetate were included in a larger dataset of steroids with measured biological activity (e.g., cytotoxicity against a cancer cell line), a QSAR model could be built. This model could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. Cheminformatics platforms like IMPPAT also utilize these tools to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for natural products, an approach directly applicable to steroid derivatives. imsc.res.in

Computational Design of Cholesta-3,5-dien-3-yl acetate Analogues

Computational or in silico design is a modern approach in medicinal chemistry that uses computer simulations to design new molecules with desired properties. open.edu This strategy is highly relevant for creating analogues of cholesta-3,5-dien-3-yl acetate with potentially improved or novel biological activities. The process often involves techniques like molecular docking and structure-based drug design.

The design process typically begins with a biological target, such as a receptor or enzyme, whose three-dimensional structure is known. Molecular docking simulations can then be used to predict how cholesta-3,5-dien-3-yl acetate or its potential analogues would bind to this target. nih.gov Docking algorithms explore various binding poses and score them based on their predicted binding affinity.

For example, if the goal were to design an analogue with enhanced anti-inflammatory activity, one might target an enzyme like cyclooxygenase (COX). A computational chemist would dock a library of virtual analogues of cholesta-3,5-dien-3-yl acetate into the active site of the COX enzyme. These analogues could feature modifications at various positions, such as:

Substitution on the steroid rings: Adding hydroxyl, keto, or halogen groups.

Modification of the acetate group: Replacing it with other esters or functional groups.

Alteration of the side chain: Shortening, lengthening, or introducing polar groups.

The docking results would identify which modifications are likely to improve binding to the target. conicet.gov.ar This rational, structure-based approach allows researchers to prioritize the synthesis of a small number of promising candidates rather than relying on traditional, often less efficient, trial-and-error synthesis. open.edu Studies on the design of new vitamin D and brassinosteroid analogues have successfully used these in silico screening methods to identify candidates with high binding affinity for their respective receptors. nih.govconicet.gov.ar This demonstrates the power of computational design to accelerate the discovery of new, biologically active steroid derivatives.

Cholesta 3,5 Dien 3 Yl Acetate in Broader Chemical Synthesis and Biotransformation Research Contexts

Role as a Key Synthetic Intermediate in Steroid Chemistry

The conjugated diene system and the enol acetate (B1210297) functionality of Cholesta-3,5-dien-3-yl acetate make it a versatile and valuable intermediate in the synthesis of a wide array of steroidal compounds. The acetate group serves as a protecting group for a 3-keto functionality, which can be regenerated under specific conditions, while the Δ³,⁵-diene system offers a platform for various chemical modifications.

Precursor in Laboratory Synthesis of Complex Steroids and Sterol Analogs

In the realm of steroid synthesis, starting materials like cholesteryl acetate are foundational. Cholesta-3,5-dien-3-yl acetate can be derived from such precursors and serves as a pivotal intermediate for crafting complex steroidal architectures. Its utility is highlighted in semi-synthetic approaches, where a naturally occurring sterol is chemically modified to produce molecules of higher complexity or with specific biological activities. For instance, synthetic pathways aimed at producing rearranged steroids or those with unusual ring systems can utilize intermediates derived from cholesteryl acetate. uni-koeln.de The stability of the 3,5-diene system allows for selective reactions elsewhere in the steroid nucleus or on the side chain before subsequent modification of the A and B rings. This strategic role is crucial for building steroidal thiadiazoles and other heterocyclic steroid derivatives which often exhibit potent biological activities. nih.gov

Enzymatic Transformations and Microbial Biotransformation Pathways Involving Cholesta-3,5-dien-3-yl acetate

Sterols and their derivatives are subject to extensive transformation by microorganisms, which utilize them as carbon sources. These biotransformation pathways are of significant interest for producing valuable steroid-based drugs and for understanding environmental degradation processes.

Microbial Degradation and Transformation Pathways of Sterols

Microorganisms, particularly bacteria of the genus Mycobacterium, are well-known for their ability to degrade cholesterol and other sterols. nih.gov These degradation pathways typically involve the oxidation of the 3β-hydroxyl group, isomerization of the double bond, and subsequent cleavage of the sterol side chain and rings. While studies often focus on cholesterol as the primary substrate, derivatives like Cholesta-3,5-dien-3-yl acetate would enter these catabolic pathways. The initial step would likely involve hydrolysis of the acetate ester by microbial esterases to yield the corresponding 3-hydroxy-3,5-diene or its tautomer, a 3-keto steroid, which then enters the main degradation cascade. These pathways are harnessed industrially to produce key steroid intermediates like androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). nih.gov

Identification of Enzymatic Steps in Biotransformation Processes

The microbial degradation of the steroid nucleus is a complex, multi-enzyme process. Key enzymatic steps that would be involved in the transformation of a cholesta-diene intermediate include:

Hydrolysis: An initial hydrolysis of the acetate group by an esterase.

Oxidation/Isomerization: Enzymes such as 3β-hydroxysteroid dehydrogenase/isomerase would act on the resulting alcohol to form a Δ⁴-3-keto or Δ¹,⁴-3-keto structure, which is a common feature in steroid hormone intermediates.

Side-Chain Cleavage: A series of enzymes, including monooxygenases and lyases, are responsible for the stepwise degradation of the C17 side chain.

Ring Opening: Specific monooxygenases introduce hydroxyl groups into the steroid rings, priming them for cleavage by dioxygenases, leading to the eventual breakdown of the polycyclic structure.

The study of these enzymatic steps is crucial for optimizing microbial fermentation processes to accumulate desired steroidal drug precursors.

Occurrence and Analytical Detection in Complex Organic and Environmental Matrices

Cholesta-3,5-dien-3-yl acetate and related cholestadiene compounds are not only synthetic intermediates but also occur naturally or as artifacts in various complex matrices. Their detection often requires sophisticated analytical techniques.

Cholestadienes are known to form from cholesterol through dehydration, a process that can be promoted by heat or acidic conditions. Consequently, they can be detected in processed foods that are rich in cholesterol, such as ghee, butter, and egg powder. The related compound, Cholesta-3,5-diene (B1217053), has been used as an analytical standard for quality analysis of olive oils and other edible fats. sigmaaldrich.com

In a clinical context, the oxidized derivative cholesta-3,5-dien-7-one (B1232292) has been identified in the erythrocyte membranes of alcoholic patients at significantly higher levels than in control subjects. nih.gov This suggests that oxidative stress associated with alcoholism may promote the formation of such compounds in biological membranes.

The primary analytical method for the detection and quantification of these nonpolar steroid derivatives is Gas Chromatography coupled with Mass Spectrometry (GC-MS). nih.gov This technique allows for the effective separation of complex lipid mixtures and provides definitive structural identification based on mass fragmentation patterns. High-Performance Liquid Chromatography (HPLC) is also employed, particularly for quality control in food analysis. sigmaaldrich.com

Interactive Table: Research Contexts of Cholesta-3,5-dien-3-yl acetate

| Area of Research | Specific Role/Context | Key Related Compounds | Primary Analytical Techniques |

|---|---|---|---|

| Synthetic Chemistry | Intermediate for complex steroids and Vitamin D precursors. | Cholesteryl acetate, 7-Dehydrocholesterol | NMR, Mass Spectrometry |

| Biotransformation | Substrate for microbial degradation pathways. | Cholesterol, Androst-4-ene-3,17-dione (AD) | Chromatography (TLC, GC), Fermentation Analysis |

| Analytical Science | Marker in processed foods and biological samples. | Cholesta-3,5-diene, Cholesta-3,5-dien-7-one | Gas Chromatography-Mass Spectrometry (GC-MS), HPLC |

Detection Methodologies in Natural Extracts and Biomass-Derived Materials

The detection and quantification of Cholesta-3,5-dien-3-yl acetate in natural extracts and materials derived from biomass present a significant analytical challenge due to the complexity of these matrices. A variety of sophisticated analytical techniques are employed to isolate and identify this specific cholesteryl ester. The choice of methodology is often dictated by the nature of the sample, the concentration of the analyte, and the required level of sensitivity and specificity.

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of sterols and their esters. jocpr.com This method combines the powerful separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry, allowing for the effective identification of individual components within a complex mixture. For the analysis of Cholesta-3,5-dien-3-yl acetate, a preliminary extraction and derivatization step is often necessary to enhance volatility and improve chromatographic resolution.

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (HPLC-MS), offers a versatile alternative for the analysis of cholesteryl esters. nih.gov Reversed-phase HPLC is commonly utilized, with mobile phases typically consisting of mixtures of methanol, acetonitrile, and water. nih.govresearchgate.net The use of an electrospray ionization (ESI) source in the mass spectrometer allows for the gentle ionization of the molecule, often preserving the molecular ion and facilitating its identification. acs.orgnih.gov

Solid-phase extraction (SPE) is a frequently used sample preparation technique to isolate and concentrate sterol esters from crude extracts. lipidmaps.org This method effectively separates lipids into different classes based on their polarity, allowing for a cleaner sample to be introduced into the analytical instrument.

The following table provides a summary of common analytical techniques used for the detection of Cholesta-3,5-dien-3-yl acetate and related compounds:

| Analytical Technique | Sample Preparation | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Extraction, Saponification (optional), Derivatization (e.g., silylation) | High resolution, excellent for complex mixtures, established libraries for identification. |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Extraction, Solid-Phase Extraction (SPE) | High sensitivity, suitable for thermolabile compounds, direct analysis without derivatization. |

| Thin-Layer Chromatography (TLC) | Extraction | Simple, cost-effective for initial screening and separation of lipid classes. |

Identification as a Product of Pyrolysis Processes

Cholesta-3,5-dien-3-yl acetate has been identified as a product of pyrolysis, which is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. wikipedia.org This process is particularly relevant in the context of biomass conversion and the analysis of complex organic materials. The formation of this compound is often linked to the thermal degradation of cholesterol and its esters.

During the pyrolysis of cholesteryl acetate, the molecule undergoes a series of complex chemical reactions. One of the key transformations is the elimination of the acetic acid moiety from the C-3 position of the cholesterol backbone. This elimination reaction, coupled with a rearrangement of the double bonds within the sterol nucleus, leads to the formation of the conjugated diene system characteristic of Cholesta-3,5-diene.

Research on the thermal oxidation of cholesteryl acetate has identified a range of degradation products. nih.gov While this specific study focused on oxidation, the high temperatures involved are also conducive to pyrolysis-like reactions. The study utilized gas chromatography-mass spectrometry (GC-MS) to separate and identify the various products formed. nih.gov

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful analytical technique used to study the composition of complex, non-volatile materials. This method involves the controlled thermal degradation of a sample in the pyrolyzer, followed by the separation and identification of the resulting volatile fragments by GC-MS. This technique is well-suited for the analysis of biomass and other organic polymers, where it can provide a detailed "fingerprint" of the material's chemical composition.

The formation of Cholesta-3,5-diene, the parent hydrocarbon of Cholesta-3,5-dien-3-yl acetate, has been documented as a thermal degradation product of cholesterol. nist.govnist.gov The acetate ester can be formed through subsequent reactions or be a direct pyrolysis product from cholesteryl acetate present in the original material.

The table below summarizes key findings from research on the thermal degradation of cholesterol and its esters:

| Starting Material | Process | Key Products Identified | Analytical Method |

| Cholesteryl acetate | Thermal Oxidation | 7-ketocholesteryl acetate, 7-hydroxycholesteryl acetate isomers, epoxy isomers | GC-MS |

| Cholesterol | Thermal Degradation | Cholesta-3,5-diene | Not specified |

Future Research Perspectives and Unexplored Avenues in Cholesta 3,5 Dien 3 Yl Acetate Chemistry

Novel Synthetic Route Discovery and Process Intensification

The traditional synthesis of Cholesta-3,5-dien-3-yl acetate (B1210297) typically involves the acetylation of cholesterol or related sterols, often using reagents like acetic anhydride (B1165640) under acidic conditions. While effective, future research is geared towards developing more sophisticated and efficient synthetic strategies.

Novel Synthetic Approaches: Future explorations will likely focus on chemoenzymatic and biocatalytic methods. The use of enzymes, such as lipases, for acetylation offers a greener alternative to traditional chemical methods, potentially providing higher selectivity and milder reaction conditions. bohrium.com Microbial transformations, which have been successfully employed for other steroid modifications like hydroxylation and dehydrogenation, present another promising avenue for creating novel derivatives from the cholesta-3,5-diene (B1217053) scaffold. bohrium.com Furthermore, leveraging advanced organic reactions, such as transition-metal-catalyzed cross-coupling or C-H activation, could unlock unprecedented pathways to functionalize the steroidal backbone, moving beyond simple acetylation.

Process Intensification: The concept of process intensification—developing smaller, cleaner, and more energy-efficient manufacturing processes—is highly relevant to steroid synthesis. researchgate.net Future research will likely investigate:

Continuous Flow Synthesis: Moving from batch to continuous flow reactors can offer superior control over reaction parameters, improve safety, and increase productivity. acs.org For steroid synthesis, flow chemistry can facilitate challenging reactions and reduce the footprint of production facilities. acs.org

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various steroid derivatives. researchgate.netresearchgate.net Exploring its application to the synthesis and modification of Cholesta-3,5-dien-3-yl acetate could lead to significant process efficiencies. researchgate.netresearchgate.net

Future Synthetic Methodologies

| Methodology | Potential Advantage | Relevant Research Area |

|---|---|---|

| Enzymatic Acetylation | High selectivity, mild conditions, environmentally friendly. bohrium.com | Biocatalysis |

| Microbial Transformation | Regio- and stereoselective functionalization. bohrium.com | Synthetic Biology |

| Continuous Flow Chemistry | Improved control, safety, and scalability. acs.org | Process Engineering |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. researchgate.netresearchgate.net | Green Chemistry |

Innovations in Advanced Spectroscopic Characterization Techniques

The structural elucidation of Cholesta-3,5-dien-3-yl acetate and its reaction products currently relies on standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netresearchgate.net However, the complexity of steroidal molecules and their reaction mixtures calls for more advanced and sensitive analytical methods.

Future research will benefit from the application of a suite of sophisticated spectroscopic techniques:

Multi-dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning the complex proton and carbon signals of the steroidal framework and its derivatives. mdpi.com Advanced NMR experiments can also help in elucidating the stereochemistry of reaction products, for instance, after epoxidation reactions. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) provide ultra-high resolution and mass accuracy, which is critical for determining the elemental composition of novel compounds and identifying trace impurities in reaction mixtures. mdpi.com

Advanced Data Analysis Software: The use of specialized software like SpectroChemPy can facilitate the analysis of complex spectroscopic data sets, enabling advanced preprocessing, multi-dataset analysis, and statistical analysis (e.g., PCA, MCR-ALS) to deconvolve complex mixtures and identify reaction intermediates. spectrochempy.fr

Advanced Spectroscopic Techniques for Steroid Analysis

| Technique | Application in Cholesta-3,5-dien-3-yl acetate Research | Key Benefit |

|---|---|---|

| 2D-NMR (COSY, HMBC) | Complete structural elucidation and stereochemical assignment. mdpi.comresearchgate.net | Unambiguous atom connectivity and spatial relationships. |

| FT-ICR-MS | Precise mass determination of novel derivatives and impurities. mdpi.com | High resolution and mass accuracy for formula confirmation. |

| SpectroChemPy | Advanced processing and statistical analysis of spectral data. spectrochempy.fr | Deconvolution of complex mixtures and kinetic monitoring. |

Computational Chemistry-Driven Research Initiatives for Design and Prediction

Computational chemistry has emerged as a powerful tool in understanding and predicting the behavior of complex molecules. For Cholesta-3,5-dien-3-yl acetate, computational approaches offer a pathway to explore its properties and reactivity in silico, guiding experimental work.

Future research initiatives in this area will likely include:

Reaction Mechanism and Stability Studies: Methods like molecular mechanics (MM) and semi-empirical calculations (e.g., AM1, PM3) can be used to compute the relative thermodynamic stabilities of various diene isomers and potential rearrangement products, such as spirosteradienes. researchgate.net This can help in understanding and predicting the outcomes of acid-catalyzed reactions. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interaction with other molecules or in different solvent environments. researchgate.netsioc-journal.cn For instance, simulations can be used to study the binding of steroidal derivatives to enzymes or receptors, which is crucial for designing new molecules with specific biological activities. nih.govnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can be employed to model enzymatic reactions involving the steroidal scaffold with high accuracy. researchgate.net This could be particularly useful in designing and optimizing biocatalytic processes for the synthesis of novel derivatives.

Exploration of Novel Non-Biological Chemical Applications and Reagents

While its role as a precursor in the synthesis of biologically active steroids is established, the unique conjugated diene system of Cholesta-3,5-dien-3-yl acetate presents opportunities for its use in novel, purely chemical applications.

Future research could focus on harnessing the reactivity of the diene system:

Diels-Alder Reactions: The conjugated diene is a prime candidate for participating in Diels-Alder reactions, a powerful tool for forming six-membered rings. This could be exploited to synthesize complex, polycyclic structures that are otherwise difficult to access.

Selective Oxidations and Reductions: The two double bonds can be selectively targeted by various oxidizing and reducing agents to create a diverse array of functionalized cholestane (B1235564) derivatives. For example, controlled epoxidation of the dienes could lead to stereochemically complex epoxides, which are valuable synthetic intermediates. researchgate.net

Asymmetric Catalysis: The diene functionality can serve as a substrate in asymmetric hydrovinylation or other catalytic reactions to install new stereocenters with high control, opening pathways to novel C-20 substituted steroid analogues. nih.gov

Material Science Applications: The rigid steroidal backbone combined with the reactive diene functionality could be explored for the development of new materials. For instance, polymerization or incorporation into larger supramolecular assemblies could lead to novel liquid crystals or gelators. researchgate.net

By exploring these avenues, Cholesta-3,5-dien-3-yl acetate could be transformed from a simple intermediate into a versatile building block for a wide range of chemical syntheses and material science applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cholesta-3,5-dien-3-yl acetate, and how can researchers ensure reproducibility?

- Methodological Answer : Begin by referencing protocols for acetylating sterol derivatives, such as treating cholesterol analogs with acetic anhydride in pyridine. Ensure reproducibility by:

- Documenting stoichiometric ratios, reaction temperatures, and purification steps (e.g., column chromatography with solvent gradients).

- Cross-referencing NMR (¹H/¹³C) and IR spectral data with literature values for key functional groups (e.g., acetate C=O stretch at ~1740 cm⁻¹) .

- Providing raw spectral data and chromatograms in supplementary materials to validate purity (>95%) .

Q. What spectroscopic techniques are essential for characterizing Cholesta-3,5-dien-3-yl acetate, and what key spectral markers should be identified?

- Methodological Answer : Prioritize:

- ¹H NMR : Identify vinyl protons (δ 5.3–5.6 ppm for the 3,5-diene system) and acetate methyl protons (δ 2.0–2.1 ppm).

- ¹³C NMR : Confirm the acetate carbonyl (δ 170–171 ppm) and olefinic carbons (δ 120–140 ppm).

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 428.7 for [M+H]⁺) and fragmentation patterns consistent with sterol acetates .

- Compare data with databases like ChEBI to resolve ambiguities.

Q. How should researchers design kinetic studies to investigate the enzymatic hydrolysis of Cholesta-3,5-dien-3-yl acetate?

- Methodological Answer :

- Use lipases or esterases in buffer systems (pH 7–8) with controlled temperature.

- Monitor reaction progress via HPLC or GC-MS to quantify acetate release.

- Include negative controls (enzyme-free reactions) and triplicate runs to assess variability .

- Analyze data using Michaelis-Menten kinetics, reporting Km and Vmax values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Cholesta-3,5-dien-3-yl acetate across different studies?

- Methodological Answer :

- Comparative Analysis : Replicate assays under identical conditions (e.g., cell lines, solvent concentrations) to isolate variables.

- Data Normalization : Standardize dose-response curves against internal controls (e.g., cholesterol as a sterol reference).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate discrepancies in IC50 values, considering batch-to-batch compound variability .

- Publish raw datasets and assay protocols in open-access repositories to facilitate cross-validation .

Q. What computational approaches are suitable for studying the conformational dynamics of Cholesta-3,5-dien-3-yl acetate in lipid bilayer systems?

- Methodological Answer :

- Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model interactions with phospholipids.

- Analyze membrane insertion depth and orientation via radial distribution functions (RDFs).

- Validate simulations with experimental data (e.g., fluorescence quenching assays) .

- Use quantum mechanical (QM) calculations to study electronic transitions in the diene system .

Q. What strategies can be employed to elucidate the metabolic pathways of Cholesta-3,5-dien-3-yl acetate in mammalian systems using isotopic labeling?

- Methodological Answer :

- Synthesize ¹³C- or ²H-labeled analogs at the acetate or sterol backbone.

- Administer labeled compounds to in vitro models (e.g., hepatocytes) and track metabolites via LC-MS/MS.

- Map metabolic products (e.g., free sterols, oxidized derivatives) using fragmentation libraries .

- Compare results with unlabeled controls to distinguish enzymatic vs. non-enzymatic pathways .

Data Presentation and Reproducibility Guidelines

- Tables : Include spectral assignments (e.g., NMR shifts) in tabular format, citing instrument parameters (e.g., 500 MHz spectrometer) .

- Figures : Use schematics to illustrate synthetic pathways or MD simulation snapshots, ensuring copyright compliance for adapted images .

- Supplementary Materials : Provide raw chromatograms, simulation input files, and statistical code to enable replication .

Key Literature Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.